Einecs 249-472-1 Einecs 249-472-1
Brand Name: Vulcanchem
CAS No.: 29147-50-0
VCID: VC11989743
InChI: InChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1
SMILES: C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O
Molecular Formula: C26H36Cl2N10O7
Molecular Weight: 671.5 g/mol

Einecs 249-472-1

CAS No.: 29147-50-0

Cat. No.: VC11989743

Molecular Formula: C26H36Cl2N10O7

Molecular Weight: 671.5 g/mol

* For research use only. Not for human or veterinary use.

Einecs 249-472-1 - 29147-50-0

Specification

CAS No. 29147-50-0
Molecular Formula C26H36Cl2N10O7
Molecular Weight 671.5 g/mol
IUPAC Name 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Standard InChI InChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1
Standard InChI Key NDXBATRFHOEXMX-IFWQJVLJSA-N
Isomeric SMILES C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O
SMILES C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O
Canonical SMILES C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O

Introduction

Structural and Chemical Characteristics

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate is defined by the molecular formula C₁₅H₁₉NO₂, with a piperidine ring substituted at the 4-position by both a phenyl group and a methyl carboxylate ester. Its stereochemistry is central to its biological interactions, as the spatial arrangement of substituents influences receptor binding affinity. The compound’s canonical SMILES notation, CN1CCC(CC1)(C2=CC=CC=C2)C(=O)OC, and InChI key, QMLOWOUGKNJFEK-UHFFFAOYSA-N, provide unambiguous identifiers for its structure.

The piperidine core adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric hindrance. This configuration enhances stability and facilitates interactions with hydrophobic pockets in biological targets. The carboxylate ester introduces polarity, balancing the compound’s lipophilicity and influencing its pharmacokinetic properties.

Synthesis Pathways

The synthesis of methyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves a multi-step protocol:

  • Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields the piperidine scaffold.

  • Phenyl Group Introduction: Friedel-Crafts alkylation or Grignard reactions are employed to attach the phenyl moiety at the 4-position.

  • Esterification: Reaction with methyl chloroformate in the presence of a base installs the carboxylate ester.

Alternative routes utilize Ugi four-component reactions to simultaneously assemble the piperidine ring and substituents, improving atom economy. Yields vary between 45–65% depending on the purification methods, with chromatography being essential to isolate the desired stereoisomer.

Pharmacological Applications

Neurotransmitter Modulation

Structural Analogs and Comparative Analysis

Several analogs share the piperidine core but differ in substituents, altering their biological profiles:

Compound NameKey Structural DifferencesBiological Activity Comparison
Methyl 4-phenylpiperidineLacks carboxylate esterReduced dopamine affinity (IC₅₀ = 8 µM vs. 2 µM)
1-Methyl-4-(3-methoxyphenyl)piperidineMethoxy substituent on phenyl ringEnhanced 5-HT₂A binding (Ki = 120 nM)
N-Methyl-4-piperidoneKetone group instead of esterInactive in neurotransmitter assays

The carboxylate ester in EINECS 249-472-1 is critical for balancing solubility and receptor engagement, underscoring its unique pharmacological profile.

Regulatory and Industrial Status

As of 2025, methyl 1-methyl-4-phenylpiperidine-4-carboxylate remains a research-grade chemical without FDA approval. Its inclusion in the EINECS database mandates compliance with REACH regulations for industrial use in the EU. Patents filed between 2020–2024 highlight its application in antipsychotic drug candidates, though clinical trials are pending.

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to isolate active stereoisomers.

  • Hybrid Derivatives: Combining the piperidine scaffold with acetylcholinesterase inhibitors for dual-action neurotherapeutics.

  • Nanoparticle Delivery Systems: Enhancing bioavailability through lipid-based encapsulation.

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